molecular formula C19H16BrN3O2S B2824492 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865180-47-8

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

Cat. No.: B2824492
CAS No.: 865180-47-8
M. Wt: 430.32
InChI Key: BQUKBMDZJPQWQR-QOCHGBHMSA-N
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Description

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an acetamido and allyl group, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-acetamido-3-allylbenzo[d]thiazole. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact molecular pathways may include inhibition of topoisomerase II or disruption of microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h3-9,11H,1,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUKBMDZJPQWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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